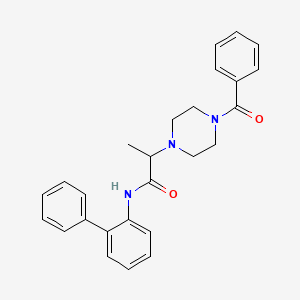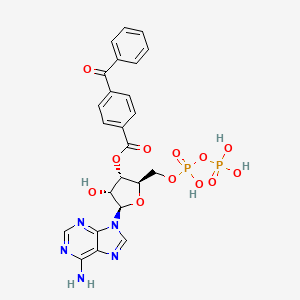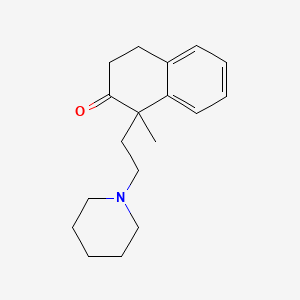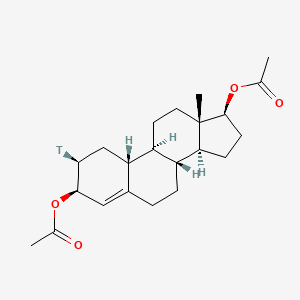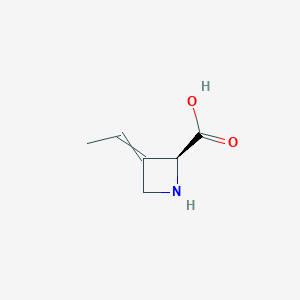![molecular formula C17H23N5O3S B1231523 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B1231523.png)
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-methyl-2-pyridinyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-methyl-2-pyridinyl)-4-piperidinecarboxamide is a piperidinecarboxamide.
Scientific Research Applications
Anticancer Properties
A study on anticancer activity has shown that compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle, including structures similar to the queried compound, exhibit significant anticancer effects against various cancer cell lines (Turov, 2020).
Molecular Interaction with CB1 Cannabinoid Receptor
Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a similar structure, demonstrates its potent and selective antagonistic properties for the CB1 cannabinoid receptor, suggesting potential applications in neuroscience and pharmacology (Shim et al., 2002).
Synthesis and Properties in Polymer Chemistry
Studies in polymer chemistry involve the synthesis of new compounds containing pyridine and sulfone moieties, related to the queried compound, showcasing their potential in creating novel materials with unique properties (Liu et al., 2013).
Synthesis of Heterocyclic Compounds
Research on the synthesis of new s-triazine incorporating pyrazole/piperidine/aniline moieties, closely related to the compound of interest, highlights advancements in the field of chemical synthesis and potential applications in developing new heterocyclic compounds (Shawish et al., 2021).
Antimicrobial Activities
In the field of microbiology, studies have been conducted on similar compounds to assess their antimicrobial activities, providing insights into their potential as antimicrobial agents (Ovonramwen et al., 2021).
DNA Binding and Cytotoxicity
Research on the interaction of bis-pyrazoles with DNA and their in-vitro cytotoxicity against human cancer cell lines shows the potential of such compounds in cancer research and therapy (Reddy et al., 2017).
properties
Product Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-methyl-2-pyridinyl)-4-piperidinecarboxamide |
|---|---|
Molecular Formula |
C17H23N5O3S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H23N5O3S/c1-11-4-5-15(18-10-11)19-17(23)14-6-8-22(9-7-14)26(24,25)16-12(2)20-21-13(16)3/h4-5,10,14H,6-9H2,1-3H3,(H,20,21)(H,18,19,23) |
InChI Key |
KWPBJDSYSMROIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(NN=C3C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



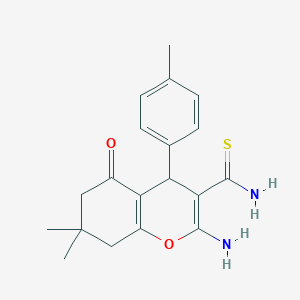
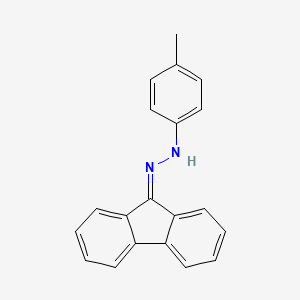
![9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1231447.png)
![(11E)-5alpha-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9beta-methanocycloocta[b]pyridin-2(1H)-one](/img/structure/B1231448.png)
![N-[3-[[2-(2-fluorophenyl)-4-quinazolinyl]amino]phenyl]acetamide](/img/structure/B1231451.png)
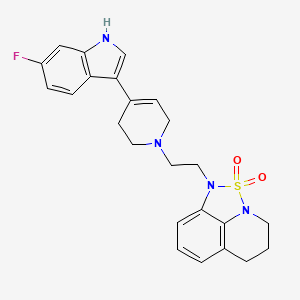
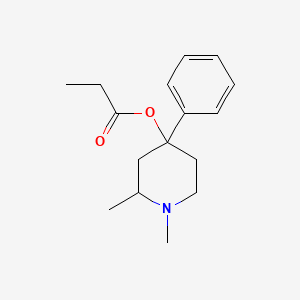
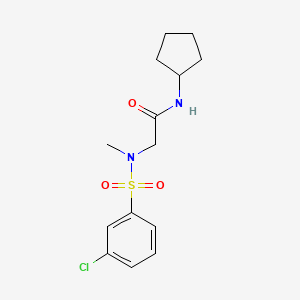
![3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid](/img/structure/B1231457.png)
